molecular formula C7H6BrF B140693 3-Fluorobenzyl bromide CAS No. 456-41-7

3-Fluorobenzyl bromide

Cat. No. B140693
CAS RN: 456-41-7
M. Wt: 189.02 g/mol
InChI Key: SCBZBMXPJYMXRC-UHFFFAOYSA-N
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Description

3-Fluorobenzyl bromide is a chemical compound that is used in various organic synthesis processes. It is a benzyl bromide derivative where a fluorine atom is attached to the benzene ring, providing unique reactivity due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related fluorobenzyl bromides and derivatives has been explored in several studies. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another study introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced by means of the readily prepared benzyl bromide . Additionally, the synthesis of o- and p-[18F]fluorobenzyl bromides was described, showcasing their application in the preparation of labeled neuroleptics .

Molecular Structure Analysis

The molecular structure of compounds related to 3-fluorobenzyl bromide has been characterized using various techniques. For example, the crystal structure, FT-IR, and quantum mechanical studies of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were reported, providing insights into the molecular structure and properties of such compounds .

Chemical Reactions Analysis

3-Fluorobenzyl bromide participates in various chemical reactions due to its reactive bromide group. It has been used in the alkylation of sulfamic esters under phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers . The compound also plays a role in the synthesis of complex molecules such as 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide, which has potential as an anticancer agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzyl bromide derivatives are influenced by the presence of the fluorine atom. The experimental and theoretical characterization of related compounds includes the investigation of their molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for their application in material science.

Relevant Case Studies

Several case studies highlight the application of 3-fluorobenzyl bromide derivatives. For instance, the synthesis of 3-fluoroaspartic acid involved a reaction with dibenzyl difluoromaleate, showcasing the utility of fluorinated compounds in the synthesis of amino acids . Another study synthesized and characterized the crystal structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, which exhibited good anti-HBV activity10.

Scientific Research Applications

1. Synthesis of Fluorinated Compounds

3-Fluorobenzyl bromide is utilized in the synthesis of various fluorinated compounds. Hatano et al. (1991) described the synthesis of [18F]fluorobenzyl bromides from nitrobenzaldehyde, which are used as labeled synthons in the preparation of fluorinated analogs of benzamide neuroleptics (Hatano, Ido, & Iwata, 1991). Similarly, Zaitsev et al. (2002) developed procedures for synthesizing 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids used in PET imaging (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).

2. Crystal Structure Analysis

Mohideen et al. (2017) synthesized a new compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, using 2-fluorobenzyl bromide, and analyzed its crystal structure. This compound showed potential as an anticancer agent (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).

3. Development of Radiopharmaceuticals

3-Fluorobenzyl bromide is used in the development of radiopharmaceuticals. For example, Mease et al. (2008) prepared a PSMA inhibitor labeled with fluorine-18, using 4-[18F]fluorobenzyl bromide, for potential imaging of prostate cancer (Mease, Dusich, Foss, Ravert, Dannals, Seidel, Prideaux, Fox, Sgouros, Kozikowski, & Pomper, 2008).

4. Corrosion Inhibition Studies

Bhaskaran et al. (2019) studied the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide [FBMIm]Br, an ionic liquid derived from 3-fluorobenzyl bromide, for mild steel in acidic solutions, demonstrating its effectiveness as a corrosion inhibitor (Bhaskaran, Pancharatna, Lata, & Singh, 2019).

5. Protecting Group in Organic Synthesis

Crich et al. (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new protecting group for alcohols, derived from 3-fluorobenzyl bromide. This group is fully orthogonal with the p-methoxybenzyl group and can be removed under specific conditions (Crich, Li, & Shirai, 2009).

Safety And Hazards

3-Fluorobenzyl bromide is a combustible liquid . It causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray . After handling, wash face, hands, and any exposed skin thoroughly . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZBMXPJYMXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060025
Record name Benzene, 1-(bromomethyl)-3-fluoro-
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluorobenzyl bromide

CAS RN

456-41-7
Record name 3-Fluorobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-3-fluoro-
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Record name 3-Fluorobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-3-fluoro-
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Record name Benzene, 1-(bromomethyl)-3-fluoro-
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Record name α-bromo-m-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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